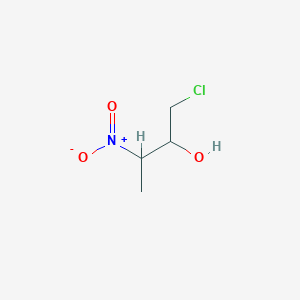
1-Chloro-3-nitrobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8ClNO3 It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom, and a nitro group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobutan-2-ol can be synthesized through the nitration of 1-chloro-2-butanol. The reaction typically involves the use of nitric acid as the nitrating agent under controlled conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as butanol derivatives. The process includes chlorination followed by nitration, with careful control of reaction parameters to maximize yield and purity .
化学反応の分析
Types of Reactions: 1-Chloro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used .
科学的研究の応用
1-Chloro-3-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
作用機序
The mechanism by which 1-Chloro-3-nitrobutan-2-ol exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The chlorine atom also provides a site for substitution reactions, further expanding its utility in organic synthesis .
類似化合物との比較
1-Chloro-3-nitropropan-2-ol: Similar in structure but with one less carbon atom.
3-Chloro-2-nitrobutan-1-ol: The position of the nitro and hydroxyl groups is different.
1-Chloro-2-nitrobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Chloro-3-nitrobutan-2-ol is unique due to the presence of both nitro and chloro groups on a secondary alcohol, providing a versatile platform for various chemical transformations. Its structure allows for selective reactions that are not possible with simpler analogs .
特性
CAS番号 |
30533-30-3 |
|---|---|
分子式 |
C4H8ClNO3 |
分子量 |
153.56 g/mol |
IUPAC名 |
1-chloro-3-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8ClNO3/c1-3(6(8)9)4(7)2-5/h3-4,7H,2H2,1H3 |
InChIキー |
SGBMDRWQYXNEGI-UHFFFAOYSA-N |
正規SMILES |
CC(C(CCl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


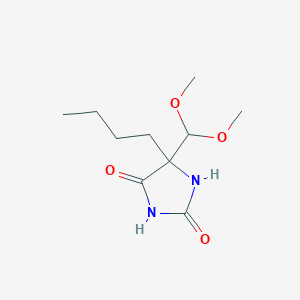
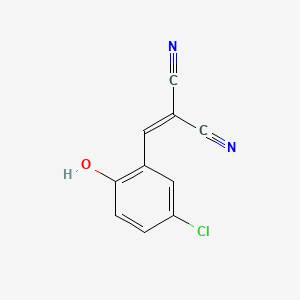

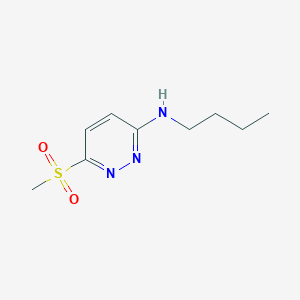
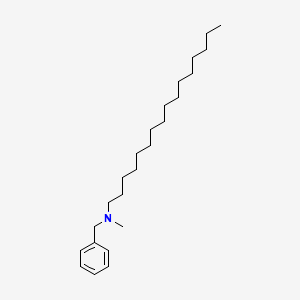


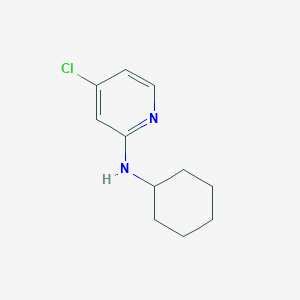
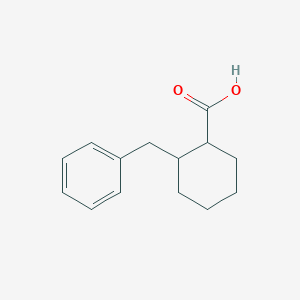
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
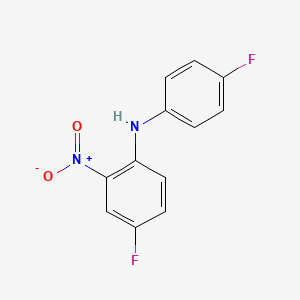
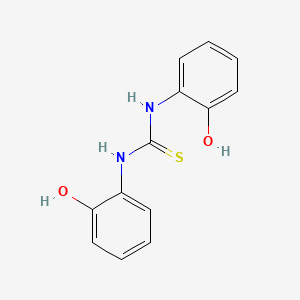
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
